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Compound of Interest

Compound Name:
2-

((Difluoromethyl)sulfonyl)pyridine

Cat. No.: B589232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical

properties, experimental protocols, and reaction mechanisms of two prominent "Hu Reagents"

developed by the research group of Professor Jinbo Hu. These reagents, S-(difluoromethyl)-S-

phenyl-N-tosylsulfoximine and difluoromethyl 2-pyridyl sulfone, have emerged as powerful tools

in synthetic chemistry, particularly for the introduction of the difluoromethyl group—a moiety of

significant interest in the design of novel pharmaceuticals and agrochemicals.

Difluoromethyl 2-Pyridyl Sulfone: A Gateway to
Gem-Difluoroolefins
Difluoromethyl 2-pyridyl sulfone is a highly effective reagent for the gem-difluoroolefination of

aldehydes and ketones, proceeding via a Julia-Kocienski-type reaction. This transformation is

pivotal for the synthesis of difluoroalkenes, which are valuable intermediates in organic

synthesis.[1]

Physicochemical Properties
A summary of the key physicochemical properties of difluoromethyl 2-pyridyl sulfone is

presented in the table below. The reagent is a stable, crystalline solid, facilitating its handling

and storage.[2][3]
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Property Value Reference

CAS Number 1219454-89-3 [3]

Molecular Formula C₆H₅F₂NO₂S [3]

Molecular Weight 193.17 g/mol [3]

Melting Point 44-49 °C [1]

Appearance
White to off-white crystalline

solid
[2]

Solubility (Water) 3.9 g/L (at 25 °C)

pKa (Predicted) -2.60 ± 0.19

Experimental Protocol: Gem-Difluoroolefination of
Aldehydes and Ketones
The following is a typical experimental procedure for the gem-difluoroolefination of a carbonyl

compound using difluoromethyl 2-pyridyl sulfone.

Materials:

Difluoromethyl 2-pyridyl sulfone

Aldehyde or ketone

Potassium tert-butoxide (t-BuOK)

Anhydrous N,N-dimethylformamide (DMF)

3 M Hydrochloric acid (HCl)

Nitrogen or Argon atmosphere

Procedure:
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To a solution of the carbonyl compound (1.2 equivalents) and difluoromethyl 2-pyridyl sulfone

(1.0 equivalent) in anhydrous DMF, cooled to -50 °C under an inert atmosphere, is added a

solution of t-BuOK (1.8 equivalents) in DMF dropwise.

The reaction mixture is allowed to warm to -40 °C and stirred for 15 minutes.

The reaction is quenched by the addition of 3 M HCl at -40 °C.

The mixture is then warmed to room temperature, and the product is extracted with a

suitable organic solvent.

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the desired

gem-difluoroalkene.

Signaling Pathway: Julia-Kocienski Reaction
Mechanism
The reaction proceeds through a well-established Julia-Kocienski mechanism. The key steps

involve the formation of a carbanion, nucleophilic attack on the carbonyl, a Smiles

rearrangement, and subsequent elimination to yield the alkene.
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Julia-Kocienski reaction pathway for gem-difluoroolefination.

S-(Difluoromethyl)-S-phenyl-N-tosylsulfoximine: A
Versatile Difluoromethylating Agent
S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine is a valuable reagent for the electrophilic and

radical difluoromethylation of a variety of nucleophiles, including thiols, amines, and

carbanions. This reagent offers a convenient method for the direct introduction of the CF₂H

group.

Physicochemical Properties
Detailed experimental data for all physicochemical properties of S-(difluoromethyl)-S-phenyl-N-

tosylsulfoximine are not widely available in the public domain. However, the following

information has been compiled from available sources.

Property Value Reference

CAS Number 1097192-99-8

Molecular Formula C₁₄H₁₃F₂NO₃S₂

Molecular Weight 345.38 g/mol

Appearance Solid (presumed)

Melting Point

Not available (A similar non-

fluorinated analog, (R)-(-)-S-

Methyl-S-phenylsulfoximine,

has a melting point of 29-31

°C)

Solubility Not available

Thermal Stability

DSC and TGA analyses of a

similar sulfoximine-based

reagent suggest good thermal

stability under typical reaction

conditions.
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Experimental Protocol: Synthesis of S-(Difluoromethyl)-
S-phenyl-N-tosylsulfoximine
The synthesis of this reagent is typically achieved through a copper-catalyzed nitrene transfer

reaction.

Materials:

S-(Difluoromethyl)phenyl sulfoxide

[N-(p-Tolylsulfonyl)imino]phenyliodinane (TsN=IPh)

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

Anhydrous dichloromethane (DCM)

Nitrogen or Argon atmosphere

Procedure:

To a solution of S-(difluoromethyl)phenyl sulfoxide (1.0 equivalent) and [N-(p-

tolylsulfonyl)imino]phenyliodinane (1.2 equivalents) in anhydrous DCM under an inert

atmosphere, is added a catalytic amount of Cu(OTf)₂ (e.g., 5 mol%).

The reaction mixture is stirred at room temperature until the starting material is consumed

(monitored by TLC or NMR).

The solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford S-

(difluoromethyl)-S-phenyl-N-tosylsulfoximine.

Signaling Pathway: Difluorocarbene Generation
The difluoromethylation reactions using this reagent are proposed to proceed through the in-

situ generation of difluorocarbene.
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Reaction PathwayS-(difluoromethyl)-S-phenyl-
N-tosylsulfoximine
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Proposed mechanism for difluorocarbene generation.

Conclusion
The Hu Reagents, difluoromethyl 2-pyridyl sulfone and S-(difluoromethyl)-S-phenyl-N-

tosylsulfoximine, represent significant advancements in the field of fluorine chemistry. Their

distinct reactivity profiles provide synthetic chemists with versatile and efficient methods for the

introduction of the difluoromethyl group and the synthesis of gem-difluoroolefins. This guide

serves as a foundational resource for researchers and professionals in drug discovery and

development, enabling the effective application of these powerful synthetic tools. Further

research into the physicochemical properties and reaction scope of these reagents will

undoubtedly continue to expand their utility in the synthesis of complex and biologically active

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to Hu Reagents: Properties,
Protocols, and Pathways]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b589232#physicochemical-properties-of-hu-reagent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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